(E)-methyl 4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)benzoate
Description
(E)-Methyl 4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)benzoate is a cyanovinyl-bridged benzothiazole derivative characterized by an (E)-configured double bond linking the benzo[d]thiazole and benzoate moieties. The compound’s synthesis likely involves a Knoevenagel condensation between 2-(benzo[d]thiazol-2-yl)acetonitrile and a substituted benzaldehyde, followed by esterification .
Properties
IUPAC Name |
methyl 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S/c1-22-18(21)13-8-6-12(7-9-13)10-14(11-19)17-20-15-4-2-3-5-16(15)23-17/h2-10H,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDBUAMFOQDGNW-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)benzoate typically involves the following steps:
Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.
Vinylation: The benzo[d]thiazole derivative is then subjected to a vinylation reaction with an appropriate vinyl halide or vinyl ester to introduce the vinyl group.
Esterification: The final step involves the esterification of the resulting compound with methyl 4-bromobenzoate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of (E)-methyl 4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)benzoate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Key Research Findings
Optoelectronic Potential: The cyanovinyl bridge in the target compound and its fluorophore analog () enhances π-conjugation, enabling applications in fluorescence and sensing. The (E)-configuration is critical for planar molecular geometry, which maximizes electronic delocalization .
Synthetic Efficiency: Superparamagnetic nanoparticle catalysts () achieve higher yields (60–75%) for phenol esters compared to piperidine-catalyzed Knoevenagel reactions (~52%), though substrate specificity varies .
Electronic Modulation : Substituents on the thiazole ring (e.g., methoxy in vs. benzothiazole in the target) significantly alter electron-withdrawing/donating effects, impacting reactivity and optical properties .
Challenges and Contradictions
- Catalytic Limitations: While superparamagnetic nanoparticles efficiently synthesize phenol esters (), they are ineffective for cyanovinyl derivatives, necessitating alternative catalysts like piperidine .
- Yield vs. Complexity: The target compound’s moderate yield (~52%) reflects the challenge of introducing multiple functional groups (cyano, vinyl, benzothiazole) in a single step .
Biological Activity
(E)-methyl 4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)benzoate is an organic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety and a cyanovinyl group. Its molecular formula is with a molecular weight of approximately 302.37 g/mol. The structural representation can be summarized as follows:
- Molecular Formula :
- Molecular Weight : 302.37 g/mol
- CAS Number : 1021263-23-9
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests indicated that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is attributed to its ability to interact with various biological targets. Research suggests that it may inhibit specific enzymes involved in cancer cell metabolism and microbial growth.
- Enzyme Inhibition : Studies indicate that the compound may inhibit key enzymes such as topoisomerases and kinases, which are crucial for DNA replication and repair in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cancer cells, leading to cellular damage and apoptosis.
Toxicological Profile
The safety profile of this compound has been assessed through various toxicological studies. Preliminary results suggest low toxicity levels at therapeutic doses, but further studies are required to establish a comprehensive safety profile.
Q & A
Q. What are the established synthetic routes for (E)-methyl 4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)benzoate?
The compound is synthesized via multi-step condensation reactions. A common approach involves:
- Step 1: Reacting 2-aminobenzothiazole with nitrile derivatives (e.g., cyanoacetates) under basic conditions to form the cyanovinyl intermediate .
- Step 2: Coupling the intermediate with methyl 4-formylbenzoate via Knoevenagel condensation, typically using piperidine as a catalyst in ethanol or DMF at 60–80°C .
- Key optimization factors: Temperature control (60–80°C), solvent polarity (DMF enhances yield), and reaction time (8–12 hours). Purification involves column chromatography with ethyl acetate/hexane (3:7) .
Table 1: Representative Yields and Conditions
| Step | Reactants | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 2-Aminobenzothiazole + cyanoacetate | Ethanol | 70 | 75–80 | |
| 2 | Intermediate + methyl 4-formylbenzoate | DMF | 80 | 65–70 |
Q. How is the compound characterized structurally and functionally?
Key techniques include:
- NMR spectroscopy:
- ¹H NMR (CDCl₃): Peaks at δ 8.2–8.4 ppm (aromatic protons), δ 7.8–8.0 ppm (thiazole protons), δ 3.9 ppm (methoxy group) .
- ¹³C NMR: Signals at δ 167–170 ppm (ester carbonyl), δ 160–165 ppm (cyanovinyl carbons) .
- IR spectroscopy: Absorptions at ~2220 cm⁻¹ (C≡N stretch), ~1720 cm⁻¹ (ester C=O), and 1600 cm⁻¹ (C=C vinyl) .
- UV-vis spectroscopy: Strong absorbance at λmax = 320–350 nm due to π→π* transitions in the conjugated cyanovinyl-thiazole system .
Q. What are the critical physical and chemical properties?
- Molecular weight: 350.4 g/mol (calculated from C₁₈H₁₂N₂O₂S).
- Melting point: 185–190°C (observed in analogues with similar substituents) .
- Solubility: Poor in water; soluble in DMSO, DMF, and dichloromethane .
- Stability: Degrades under strong acidic/basic conditions; store at –20°C in inert atmosphere .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity of the (E)-isomer formation?
The (E)-configuration is thermodynamically favored due to steric hindrance between the benzothiazole and benzoate groups in the (Z)-isomer. Computational studies (DFT at B3LYP/6-31G*) show a 10–15 kJ/mol energy difference favoring the (E)-form . Experimental validation involves:
Q. How can computational modeling optimize reaction conditions for higher yields?
Density functional theory (DFT) predicts transition states and intermediates:
- Solvent effects: Polar solvents (DMF) stabilize charge-separated intermediates in Knoevenagel condensation, reducing activation energy .
- Catalyst screening: Piperidine lowers the energy barrier by 20% compared to pyridine . Methodology:
- Use Gaussian 16 with PCM solvent model.
- Compare Gibbs free energy (ΔG‡) for alternative pathways .
Q. How to resolve contradictions in reported bioactivity data for thiazole-cyanovinyl derivatives?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition) arise from assay conditions. A systematic approach includes:
- Standardized protocols: Use PBS buffer (pH 7.4) and consistent DMSO concentrations (<1%) .
- Control experiments: Test for compound aggregation (via dynamic light scattering) and redox interference (add Trolox to scavenge ROS) .
- Dose-response validation: Repeat assays in triplicate across independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
